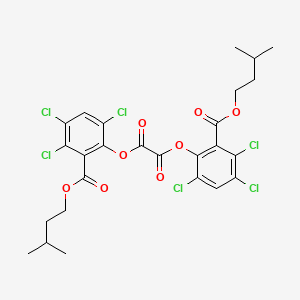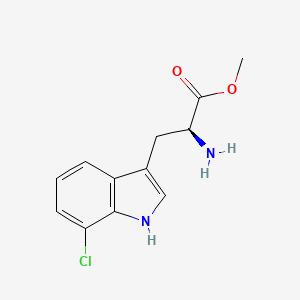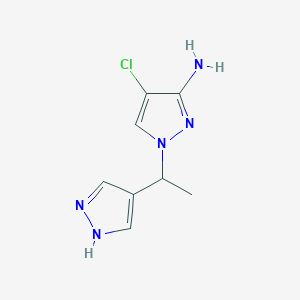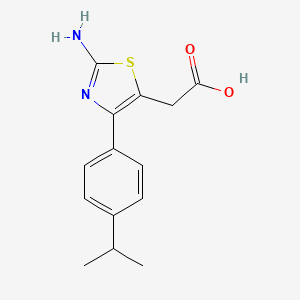
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the ethoxy and piperidinyl groups. Common synthetic routes include:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogens with metals (such as lithium or magnesium) followed by borylation to introduce the desired functional groups.
Directed Ortho-Metalation (DoM) and Borylation: This approach uses directed ortho-metalation to selectively introduce functional groups at specific positions on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxypyridine: A simpler analog with similar functional groups but lacking the piperidinyl moiety.
5-Ethoxy-2-pyridylboronic Acid: Another pyridine derivative with boronic acid functionality, used in organic synthesis.
Uniqueness
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine stands out due to its unique combination of ethoxy and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
2-ethoxy-5-(1-ethylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-3-16-10-6-5-7-13(16)12-8-9-14(15-11-12)17-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |
Clé InChI |
JCMVBFKCVHMNNG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C2=CN=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)

![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)











